2-methyl-N-{2-[(2-methylbenzoyl)amino]ethyl}benzamide
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Overview
Description
N,N’-(ethane-1,2-diyl)bis(2-methylbenzamide) is a compound with the molecular formula C18H20N2O2 It is a bis-amide derivative of benzamide, where two benzamide groups are connected by an ethane-1,2-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(ethane-1,2-diyl)bis(2-methylbenzamide) typically involves the reaction of 2-methylbenzoyl chloride with ethane-1,2-diamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of N,N’-(ethane-1,2-diyl)bis(2-methylbenzamide) can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N,N’-(ethane-1,2-diyl)bis(2-methylbenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides with higher oxidation states.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of N,N’-(ethane-1,2-diyl)bis(2-methylbenzoic acid).
Reduction: Formation of N,N’-(ethane-1,2-diyl)bis(2-methylbenzylamine).
Scientific Research Applications
N,N’-(ethane-1,2-diyl)bis(2-methylbenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antileishmanial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-(ethane-1,2-diyl)bis(2-methylbenzamide) involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA and induce apoptosis in cancer cells by causing DNA fragmentation. Additionally, it has been shown to inhibit the growth of leishmanial parasites by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N,N’-(ethane-1,2-diyl)bis(N-methylformamide): Similar structure but with N-methylformamide groups instead of benzamide groups.
Ethane-1,2-diyl bis(4-methylbenzenesulfonate): Contains sulfonate groups instead of amide groups.
N,N’-1,2-Ethanediylbis(2-methylbenzamide): Another bis-amide derivative with slight structural variations.
Uniqueness
N,N’-(ethane-1,2-diyl)bis(2-methylbenzamide) is unique due to its specific combination of benzamide groups and ethane-1,2-diyl linker, which imparts distinct chemical and biological properties. Its ability to induce apoptosis and inhibit leishmanial parasites sets it apart from other similar compounds .
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-methyl-N-[2-[(2-methylbenzoyl)amino]ethyl]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-13-7-3-5-9-15(13)17(21)19-11-12-20-18(22)16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
OQOKUFCVSNGMMB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NCCNC(=O)C2=CC=CC=C2C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCNC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
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